molecular formula C10H14ClNO3S2 B12838476 4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride

4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride

Cat. No.: B12838476
M. Wt: 295.8 g/mol
InChI Key: NDUDGEWVIWGCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by the presence of a thiophene ring substituted with a pentan-3-ylcarbamoyl group and a sulfonyl chloride group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation

    Biaryl Derivatives: Formed by coupling reactions

Scientific Research Applications

4-(Pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride has several applications in scientific research:

Properties

Molecular Formula

C10H14ClNO3S2

Molecular Weight

295.8 g/mol

IUPAC Name

4-(pentan-3-ylcarbamoyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO3S2/c1-3-8(4-2)12-10(13)7-5-9(16-6-7)17(11,14)15/h5-6,8H,3-4H2,1-2H3,(H,12,13)

InChI Key

NDUDGEWVIWGCMM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CSC(=C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.